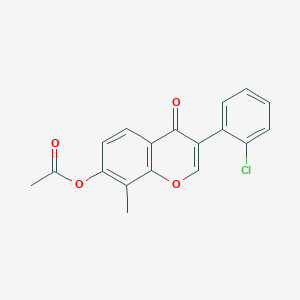![molecular formula C16H16ClN3O2 B5700196 N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide, also known as ACP, is a chemical compound with potential biomedical applications. ACP belongs to the group of pyrimidine-based compounds, which are known to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is not fully understood. However, it has been proposed that N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide inhibits the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide disrupts the DNA synthesis and cell proliferation, leading to the anticancer and antiviral effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide.
Biochemical and Physiological Effects
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to inhibit the activity of thymidylate synthase, another enzyme involved in DNA synthesis. As a result, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can disrupt the DNA synthesis and cell proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antiviral activities. However, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for the research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. First, more studies are needed to elucidate the exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Second, in vivo studies are needed to evaluate the potential clinical applications of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Third, modifications of the N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide structure could be explored to enhance its solubility and potency. Fourth, the combination of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide with other anticancer or antiviral agents could be investigated to enhance its efficacy. Finally, the potential toxicity and side effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide need to be evaluated to ensure its safety for clinical use.
Conclusion
In conclusion, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is a pyrimidine-based compound with potential biomedical applications. It exhibits potent anticancer and antiviral activities, and its mechanism of action involves the inhibition of DHFR and thymidylate synthase. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments, but it also has some limitations. Future research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide should focus on elucidating its mechanism of action, evaluating its potential clinical applications, and exploring modifications of its structure to enhance its solubility and potency.
Synthesis Methods
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can be synthesized by the reaction of 4-chloro-2-methylpyrimidine with acetylacetone in the presence of a base, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained by purification through recrystallization.
Scientific Research Applications
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been extensively studied for its potential biomedical applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antimicrobial activity against Gram-positive bacteria.
properties
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-4-13(22)19-16-14(10(3)21)9(2)18-15(20-16)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBXVQYAWBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1C(=O)C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)